molecular formula C10H9BrClNO B13155087 4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B13155087
M. Wt: 274.54 g/mol
InChI Key: KBRMMIRAQCEXSE-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 5-bromo-2-chlorophenyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve selective synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives, such as:

Uniqueness

4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(5-bromo-2-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

KBRMMIRAQCEXSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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